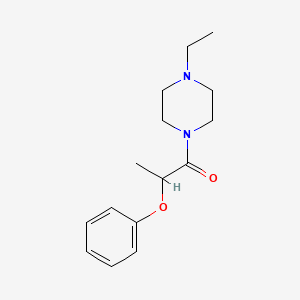

1-ethyl-4-(2-phenoxypropanoyl)piperazine

Description

Contextualization within the Broader Chemistry of Phenoxypropanoyl and Piperazine (B1678402) Scaffolds

The molecular architecture of 1-ethyl-4-(2-phenoxypropanoyl)piperazine is a deliberate amalgamation of two "privileged scaffolds" in drug discovery. nih.govnih.govresearchgate.net The phenoxy group, a terminal phenyl ring linked via an ether bond, is a moiety found in numerous approved drugs. nih.govnih.gov Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often through π–π stacking interactions and hydrogen bond acceptance by the ether oxygen. mdpi.com The phenoxy scaffold is a key component in drugs targeting a wide range of conditions, including cardiovascular, neurological, and infectious diseases. nih.govnih.gov

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is another cornerstone of medicinal chemistry. nih.gov Its versatile structure allows for easy modification and the introduction of various substituents, making it a popular building block in the design of new bioactive molecules. nih.govresearchgate.net The two nitrogen atoms provide sites for substitution, influencing the compound's polarity, basicity, and ability to interact with biological targets. nih.gov The piperazine scaffold is a common feature in drugs with diverse therapeutic applications, including antipsychotic, antihistamine, anti-anginal, and anticancer agents. wisdomlib.org

Significance of Piperazine Derivatives in Contemporary Chemical Biology Research

Piperazine derivatives have garnered significant attention in contemporary chemical biology due to their broad spectrum of pharmacological activities. nih.gov Trivial changes in the substitution pattern on the piperazine nucleus can lead to distinguishable differences in their biological effects. ijrrjournal.com This structural versatility has made piperazine a focal point for the development of new therapeutic agents. thieme-connect.com

The two nitrogen atoms in the piperazine ring can be functionalized to modulate aqueous solubility, cell permeability, and protein-binding capacity, which are critical properties for effective drug candidates. researchgate.net Research has demonstrated that piperazine derivatives exhibit a wide array of biological activities, as summarized in the table below.

| Pharmacological Activity | Therapeutic Area | Reference |

|---|---|---|

| Antimicrobial | Infectious Diseases | nih.govnih.govresearchgate.net |

| Anticancer | Oncology | nih.govmdpi.com |

| Anti-inflammatory | Inflammatory Disorders | thieme-connect.com |

| Neuroprotective | Neurological Disorders | nih.gov |

| Antipsychotic | Psychiatry | wikipedia.org |

| Antidepressant | Psychiatry | ijpsr.com |

| Antihistaminic | Allergies | wisdomlib.org |

Overview of Precedent Research Leading to the Investigation of this compound and its Analogues

The combination of a phenoxy moiety with a piperazine ring has been explored in various contexts. For instance, phenoxyalkyl piperidine (B6355638) and morpholine (B109124) derivatives have been investigated for a range of pharmacological activities, from antitussive to anticancer properties. researchgate.net Furthermore, the synthesis of phenylpiperazine derivatives has been pursued for applications in agriculture as acaricides. nih.gov The exploration of N-alkyl and N-aryl piperazine derivatives has also yielded compounds with significant antimicrobial activity. nih.gov These examples of combining aromatic moieties with a piperazine core suggest a logical progression towards the synthesis and evaluation of molecules like this compound.

Identification of Current Research Gaps and Rationale for Advanced Academic Inquiry into this compound

The most prominent research gap concerning this compound is the complete lack of published data on its synthesis, characterization, and biological activity. This absence of information provides a clear rationale for initiating foundational research into this compound.

The rationale for such an inquiry is built upon the established pharmacological potential of its constituent scaffolds. The combination of the phenoxypropanoyl group with the N-ethylpiperazine moiety could yield a molecule with novel biological properties. Advanced academic inquiry could begin with the development of a reliable synthetic route to produce the compound in sufficient purity and quantity for biological screening.

Subsequent research could then focus on a broad-based screening of its activity across various therapeutic areas where phenoxy and piperazine derivatives have shown promise, including but not limited to:

Central Nervous System (CNS) Disorders: Given the prevalence of piperazine derivatives in antipsychotic and antidepressant medications, investigating the potential neuropharmacological effects of this compound is a logical starting point. ijrrjournal.com

Oncology: The anticancer properties of numerous piperazine-containing compounds warrant the evaluation of this compound for its cytotoxic or antiproliferative effects. mdpi.com

Infectious Diseases: The established antimicrobial activity of both phenoxy and piperazine derivatives suggests that this compound could be screened for antibacterial and antifungal properties. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-3-16-9-11-17(12-10-16)15(18)13(2)19-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDLWUIKVKEAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 4 2 Phenoxypropanoyl Piperazine

Retrosynthetic Analysis and Key Precursors for 1-ethyl-4-(2-phenoxypropanoyl)piperazine

A retrosynthetic analysis of this compound reveals that the central amide bond is the key disconnection point. This bond formation strategy points to two primary precursors: 1-ethylpiperazine (B41427) and 2-phenoxypropanoic acid or its activated form, 2-phenoxypropanoyl chloride.

1-Ethylpiperazine is a commercially available secondary amine. Its synthesis can be achieved through several methods, including the alkylation of piperazine (B1678402) with an ethyl halide, such as ethyl bromide, under basic conditions. Another approach involves the reaction of piperazine with acetaldehyde (B116499) followed by reduction. These methods provide the necessary N-ethylated piperazine core required for the subsequent acylation step.

2-Phenoxypropanoic acid is the second key precursor. It can be synthesized via the Williamson ether synthesis, reacting phenol (B47542) with a 2-halopropanoic acid ester, followed by hydrolysis. The corresponding acyl chloride, 2-phenoxypropanoyl chloride , can be prepared from the carboxylic acid by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. This activated form is highly reactive and suitable for the direct acylation of amines.

Established Synthetic Routes for this compound and Analogues

The most direct and established route for the synthesis of this compound is the N-acylation of 1-ethylpiperazine. This can be accomplished through two primary approaches.

Multi-Step Synthesis Approaches and Optimized Reaction Conditions

A common and efficient method involves the reaction of 1-ethylpiperazine with 2-phenoxypropanoyl chloride in an inert solvent, such as dichloromethane (B109758) or toluene, in the presence of a base to neutralize the hydrochloric acid byproduct. Triethylamine or a similar non-nucleophilic base is typically employed. The reaction is generally carried out at room temperature and proceeds with good yield.

Alternatively, a direct amide coupling between 1-ethylpiperazine and 2-phenoxypropanoic acid can be achieved using coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the formation of the amide bond by activating the carboxylic acid. This method avoids the need to prepare the acyl chloride separately.

| Precursor 1 | Precursor 2 | Coupling Method | Base | Solvent | Typical Conditions |

| 1-Ethylpiperazine | 2-Phenoxypropanoyl chloride | Acyl Chloride Method | Triethylamine | Dichloromethane | Room Temperature |

| 1-Ethylpiperazine | 2-Phenoxypropanoic acid | Carbodiimide Coupling (EDC/HOBt) | - | Dichloromethane/DMF | Room Temperature |

Yield Optimization Strategies and Reaction Parameter Control

To maximize the yield of this compound, several reaction parameters can be controlled. In the acyl chloride method, slow, dropwise addition of the acyl chloride to a solution of the amine and base at a controlled temperature (e.g., 0 °C to room temperature) can minimize side reactions. The stoichiometry of the reactants is also crucial; a slight excess of the amine or the use of a scavenger for the HCl byproduct can drive the reaction to completion.

For carbodiimide-mediated couplings, the choice of solvent can influence the reaction rate and solubility of the reagents. Anhydrous conditions are important to prevent the hydrolysis of the activated carboxylic acid intermediate. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time.

Novel Synthetic Strategies for this compound

Recent advancements in synthetic chemistry offer new avenues for the synthesis of amides like this compound, with a focus on sustainability and efficiency.

Exploration of Green Chemistry Principles and Sustainable Synthesis Methods

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for amide bond formation. One promising approach is the use of biocatalysts, such as immobilized lipases, which can catalyze the amidation of carboxylic acids and amines under mild conditions, often in non-toxic solvents or even in solvent-free systems.

Another green strategy involves the direct amidation of carboxylic acids and amines in water, which serves as a safe and abundant solvent. While typically challenging due to the competing acid-base reaction, specialized catalysts and reaction conditions are being developed to facilitate this transformation. Furthermore, catalyst-free N-acylation reactions under solvent-free conditions or in water are emerging as highly efficient and sustainable alternatives to traditional methods. orientjchem.org

Stereoselective Synthesis of Enantiomers (if applicable to the compound's inherent chirality)

The 2-phenoxypropanoyl moiety of the target molecule contains a chiral center at the alpha-carbon of the propionyl group. Therefore, this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires a stereoselective approach.

This can be achieved by starting with an enantiomerically pure precursor, either (R)- or (S)-2-phenoxypropanoic acid. Methods for the enantioselective synthesis of these acids have been reported, including chiral resolution of the racemic acid or asymmetric synthesis. For instance, enzymatic resolution using lipases can selectively esterify one enantiomer, allowing for their separation. Once the desired enantiomer of 2-phenoxypropanoic acid is obtained, it can be converted to the corresponding acyl chloride or used directly in a coupling reaction with 1-ethylpiperazine to yield the enantiomerically pure target compound.

Alternatively, asymmetric catalytic methods for the acylation of piperazines could potentially be developed to introduce the chiral center stereoselectively during the amide bond formation step, although this is a more complex synthetic challenge.

Derivatization and Structural Modifications of the this compound Scaffold

The derivatization of the this compound scaffold can be methodically approached by modifying its three primary components. These modifications aim to alter lipophilicity, electronic distribution, steric bulk, and conformational flexibility, which are critical determinants of a molecule's biological activity.

The terminal phenoxy group is a well-recognized privileged structure in medicinal chemistry, and its substitution is a primary strategy for lead optimization. nih.govnih.gov Modifications to the phenyl ring can significantly influence the molecule's binding affinity and selectivity through various molecular interactions.

Research on various molecular scaffolds has shown that introducing substituents to a terminal phenoxy ring can modulate interactions with target proteins. For instance, π-π stacking interactions between the phenyl ring and aromatic amino acid residues like tryptophan or tyrosine at a receptor's binding site are common. nih.gov The nature and position of substituents can enhance these interactions. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., alkyl, alkoxy) can alter the electronic character of the ring, affecting its binding properties.

Common derivatization strategies for the phenoxy moiety include:

Halogenation: Introducing fluorine, chlorine, or bromine atoms, particularly at the para or meta positions, can enhance binding affinity and improve metabolic stability. A double-chlorine substitution has been noted to significantly increase activity in some contexts. nih.gov

Alkylation/Alkoxylation: The addition of small alkyl (e.g., methyl, tert-butyl) or alkoxy (e.g., methoxy) groups can increase hydrophobic interactions with the target. Ortho-substitution, in particular, can influence the conformation of the phenoxy group relative to the rest of the molecule. nih.gov

Introduction of Polar Groups: Adding groups capable of forming hydrogen bonds, such as hydroxyl or amino groups, can introduce new, favorable interactions with polar residues in a binding pocket.

The following table summarizes potential modifications to the phenoxy ring and their strategic rationale.

| Substitution Position | Substituent Group | Rationale for Introduction | Potential Interaction Influence |

| ortho | -Cl, -CH₃ | To induce a conformational twist, enhance hydrophobic interactions. nih.gov | May stabilize hydrogen bonds with adjacent polar residues. nih.gov |

| meta | -CF₃, -Cl | To alter electronic properties and increase metabolic stability. | Can enhance binding affinity through specific electronic interactions. |

| para | -F, -Cl, -OCH₃ | To modulate lipophilicity and serve as a hydrogen bond acceptor (-OCH₃). | Can improve binding affinity and selectivity. nih.gov |

The piperazine ring is a versatile scaffold in drug design, often contributing to aqueous solubility and serving as a linker to orient other functional groups. nih.gov Modifications can involve substitution at the N-1 nitrogen or replacement of the entire ring with a bioisosteric equivalent.

N-1 Position Modifications: The ethyl group at the N-1 position of the piperazine ring is a key site for modification. Standard synthetic methods such as nucleophilic substitution on alkyl halides or reductive amination can be employed to introduce a variety of substituents. nih.gov Varying the N-1 substituent allows for the systematic exploration of a specific binding pocket. For example, replacing the ethyl group with other alkyl chains (e.g., methyl, n-propyl, isopropyl) can probe the size and nature of a hydrophobic pocket. nih.gov

Rigid Analogs: Replacing the flexible piperazine with conformationally restricted analogs, such as diazabicycloalkanes (e.g., 2,5-diazabicyclo[2.2.1]heptane or 3,8-diaza[3.2.1]bicyclooctane), can lock the molecule into a more defined shape. researchgate.net This can lead to enhanced binding affinity if the rigid conformation is favorable for interaction with the biological target. researchgate.net

Alternative Heterocycles: Bioisosteric replacement with other six-membered heterocycles like morpholine (B109124) or five-membered rings such as pyrrolidine (B122466) can significantly impact biological activity and physicochemical properties. nih.gov For instance, replacing piperazine with morpholine removes a basic nitrogen atom, which can alter solubility and potential off-target interactions.

The table below outlines possible modifications to the piperazine ring system.

| Modification Type | Example Modifier | Rationale |

| N-1 Substitution | -CH₃, -CH₂CH₂CH₃, -benzyl | To explore steric and hydrophobic limits of the binding site. |

| Ring Replacement | 3,8-diazabicyclo[3.2.1]octane | To introduce conformational rigidity and improve binding affinity. researchgate.net |

| Ring Replacement | Morpholine | To reduce basicity and alter pharmacokinetic profile. nih.gov |

| Ring Replacement | Pyrrolidine | To alter ring size and conformational flexibility. nih.gov |

The propanoyl linker connects the phenoxy and piperazine moieties and its structure can be critical for establishing the correct distance and orientation between these two key fragments. Variations in the linker's length, rigidity, and substitution pattern are important avenues for optimization.

Chain Length Modification: Altering the length of the acyl chain can be achieved through standard amide coupling reactions between 1-ethylpiperazine and the corresponding phenoxyalkanoic acid. Synthesizing analogs with an acetyl (two-carbon) or butanoyl (four-carbon) linker would directly test the spatial requirements of the target's binding site.

Introduction of Substituents: Introducing small substituents, such as a methyl or hydroxyl group, onto the propanoyl linker can create chiral centers. This allows for the synthesis and evaluation of individual stereoisomers, which may exhibit different biological activities and metabolic profiles. For instance, a hydroxyl group on the linker could introduce a new hydrogen bonding opportunity.

Amide Bond Isosteres: The amide bond of the propanoyl linker is susceptible to hydrolysis by metabolic enzymes. Replacing this bond with a more stable isostere, such as an ester, sulfonamide, or a reversed amide, can be a strategy to improve the metabolic stability and pharmacokinetic profile of the compound.

The following table details potential modifications to the propanoyl linker.

| Modification Type | Example Structure | Rationale |

| Chain Length Variation | Acetyl or Butanoyl Linker | To optimize the distance between the phenoxy and piperazine moieties. |

| α-Carbon Substitution | Introduction of -CH₃ or -OH | To create stereocenters and explore chiral recognition at the binding site. |

| β-Carbon Substitution | Introduction of -CH₃ or -OH | To alter the conformational preference of the linker. |

| Amide Isostere | Sulfonamide Linker | To increase metabolic stability and modify hydrogen bonding properties. |

Advanced Spectroscopic and Crystallographic Investigations of 1 Ethyl 4 2 Phenoxypropanoyl Piperazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for probing the dynamic behavior and detailed structural features of molecules in solution. For 1-ethyl-4-(2-phenoxypropanoyl)piperazine, NMR studies reveal complex conformational isomerism arising from two primary sources: the restricted rotation around the amide C-N bond and the ring inversion of the piperazine (B1678402) core. nih.gov

At room temperature, the partial double bond character of the amide linkage slows rotation, leading to the potential observation of distinct sets of signals for protons and carbons near the acyl group. nih.govnih.gov Simultaneously, the piperazine ring undergoes chair-to-chair interconversion. The combination of these dynamic processes often results in broadened or multiple signals in the ¹H and ¹³C NMR spectra. Temperature-dependent NMR experiments are typically required to resolve these features, with distinct conformers becoming observable at lower temperatures. nih.govrsc.org

Illustrative ¹H and ¹³C NMR Data

The following tables present hypothetical, yet representative, ¹H and ¹³C NMR data for this compound, compiled from analyses of analogous N-acylpiperazines and phenoxy derivatives. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.35 - 7.25 | m | 2H | Ar-H (meta) |

| 7.00 - 6.90 | m | 3H | Ar-H (ortho, para) |

| 4.85 | q | 1H | O-CH(CH₃) |

| 3.80 - 3.60 | m (br) | 4H | Piperazine H (positions 2, 6) |

| 2.60 - 2.40 | m (br) | 4H | Piperazine H (positions 3, 5) |

| 2.45 | q | 2H | N-CH₂CH₃ |

| 1.60 | d | 3H | O-CH(CH₃) |

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.5 | C=O (Amide) |

| 157.0 | Ar-C (ipso, O-Ar) |

| 129.5 | Ar-C (meta) |

| 121.0 | Ar-C (para) |

| 116.0 | Ar-C (ortho) |

| 73.0 | O-CH(CH₃) |

| 52.5 | N-CH₂CH₃ |

| 53.0, 45.0 | Piperazine C (positions 3, 5 and 2, 6) |

| 19.0 | O-CH(CH₃) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of this compound and confirming its structural connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations would be observed between the methyl and methine protons of the propanoyl group (H-C(CH₃)-C=O), between the ethyl group's methylene (B1212753) and methyl protons (N-CH₂-CH₃), and within the piperazine ring's ethylene (B1197577) bridges. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. nih.gov This is crucial for distinguishing the various CH, CH₂, and CH₃ groups in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximities between protons. This technique would be critical for analyzing the molecule's preferred conformation in solution. For example, NOE correlations between protons of the phenoxy group and specific protons on the piperazine ring could indicate a folded conformation. It could also help to distinguish between different rotamers arising from the amide bond.

Mass Spectrometry for Fragment Analysis, Isotopic Patterns, and High-Resolution Mass Determination

Mass spectrometry (MS) provides essential information regarding molecular weight and fragmentation patterns, which helps to confirm the molecular structure.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M+H]⁺) with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula (C₁₅H₂₂N₂O₂).

Electron Impact (EI) or Electrospray Ionization (ESI) would induce fragmentation of the molecule, yielding a characteristic pattern. The major fragmentation pathways for this compound are predicted to be:

Alpha-cleavage: Loss of the ethyl group from the piperazine nitrogen, leading to a stable acylium ion.

Amide Bond Cleavage: Scission of the bond between the carbonyl carbon and the piperazine nitrogen is a common fragmentation pathway for amides. This would result in two primary fragments: the phenoxypropanoyl cation and the N-ethylpiperazine cation.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage to produce characteristic fragments.

Phenoxy Group Fragmentation: Cleavage can occur at the ether linkage, leading to the formation of a phenoxy radical or cation (m/z 93/94) and the corresponding propanoyl-piperazine fragment. nih.govresearchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure |

|---|---|

| 262 | [M]⁺ (Molecular Ion) |

| 149 | [C₆H₅OCH(CH₃)CO]⁺ |

| 113 | [CH₃CH₂N(CH₂CH₂)₂NH]⁺ |

| 99 | [CH₃CH₂N(CH₂CH₂)]⁺ |

| 93 | [C₆H₅O]⁺ |

Isotopic patterns, primarily due to the natural abundance of ¹³C, would be analyzed to further confirm the number of carbon atoms in the molecular ion and its fragments.

X-ray Crystallography of this compound and Related Derivatives

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. nih.gov While a crystal structure for the title compound is not available, analysis of related N-acylpiperazine structures allows for a detailed prediction. nih.govresearchgate.netresearchgate.net

In the solid state, the piperazine ring of this compound would almost certainly adopt a chair conformation. nih.govresearchgate.net The N-acyl group's nitrogen atom (N4) is expected to be nearly planar (sp² hybridized) due to amide resonance, while the N-ethyl nitrogen (N1) would maintain a more tetrahedral geometry (sp³ hybridized). researchgate.net

Table 4: Predicted Crystallographic Parameters for this compound (Illustrative)

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Conformation | Piperazine ring in chair form |

| Amide Bond | Trans configuration |

| Key Bond Length (C=O) | ~1.23 Å |

| Key Bond Length (C(O)-N) | ~1.35 Å |

The crystal lattice would be stabilized by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors (like N-H or O-H), the packing would be dominated by:

C-H···O Hydrogen Bonds: The carbonyl oxygen of the amide group is a good hydrogen bond acceptor. Weak hydrogen bonds involving C-H groups from the piperazine ring, the ethyl substituent, or the aromatic ring as donors are expected to be a significant stabilizing force. mdpi.com

van der Waals Forces: These dispersion forces would be extensive, arising from interactions between the phenyl rings and the aliphatic portions of the molecules. Pi-stacking interactions between the phenoxy groups of adjacent molecules might also occur, though they are less common in non-planar systems.

Dipole-Dipole Interactions: The polar amide group would create significant dipole moments, leading to dipole-dipole interactions that help to orient the molecules within the crystal lattice. mdpi.com

The combination of these forces would create a tightly packed, three-dimensional supramolecular architecture. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Advanced Functional Group Analysis and Hydrogen Bonding Studies (beyond basic identification)ultraphysicalsciences.org

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive approach for the detailed structural elucidation of complex organic molecules such as this compound. Beyond simple functional group identification, these methods provide nuanced insights into the molecular framework, conformational subtleties, and the nature of non-covalent interactions that dictate the molecule's three-dimensional structure and properties. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental spectra to provide a more robust assignment of vibrational modes. nih.govresearchgate.net

A comprehensive analysis of the vibrational spectra of this compound can be dissected by considering the characteristic vibrations of its primary structural units: the phenoxy group, the propanoyl linker, the piperazine ring, and the N-ethyl substituent.

Aromatic and Ether Vibrations (Phenoxy Group):

The phenoxy moiety gives rise to a series of distinct bands. The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. mdpi.com The C-C stretching vibrations within the phenyl ring typically produce a set of bands in the 1610-1450 cm⁻¹ range. nih.gov The asymmetric C-O-C (aryl-alkyl ether) stretching is a key indicator and is anticipated to be a strong band in the IR spectrum, generally found around 1250-1200 cm⁻¹. niscpr.res.in The corresponding symmetric stretch is often weaker and appears at a lower frequency. Out-of-plane (OOP) C-H bending vibrations of the monosubstituted benzene (B151609) ring are also characteristic, appearing in the 770-730 cm⁻¹ and 720-680 cm⁻¹ regions.

Amide Carbonyl and Propanoyl Vibrations:

The tertiary amide C=O stretching vibration is one of the most prominent features in the IR spectrum of this compound, typically observed as a strong absorption band in the 1670-1630 cm⁻¹ region. The precise frequency of this band is sensitive to the local electronic and steric environment. The C-N stretching vibration of the amide group is expected in the 1400-1300 cm⁻¹ range, though it can be coupled with other vibrations. The aliphatic C-H stretching and bending vibrations of the propanoyl methyl and methine groups will overlap with those from the ethyl and piperazine moieties.

Piperazine and N-Ethyl Group Vibrations:

The vibrational modes of the N-ethylpiperazine fragment are complex due to the puckered nature of the piperazine ring (typically a chair conformation) and the presence of the ethyl group. The CH₂ stretching vibrations of the piperazine ring and the ethyl group are expected in the 2980-2800 cm⁻¹ region. mdpi.com A notable feature for N-ethyl substituted piperazines is the appearance of bands related to the ethyl group's movements, including CH₃ and CH₂ bending modes. The piperazine ring itself has several characteristic "breathing" and deformation modes, which are distributed across the fingerprint region (below 1500 cm⁻¹). Studies on similar N-substituted piperazines show characteristic bands for C-N stretching and CH₂ wagging and twisting in the 1300-800 cm⁻¹ range. researchgate.netnih.gov

Hydrogen Bonding Studies:

While this compound lacks classical hydrogen bond donors like -OH or -NH groups, the potential for weak intramolecular C-H···O hydrogen bonds exists. These interactions can occur between an activated C-H group (e.g., from the piperazine ring or the propanoyl linker) and one of the oxygen atoms (either the ether or the carbonyl oxygen). Such interactions can lead to subtle but measurable shifts in the vibrational frequencies of the involved groups. For instance, a C-H···O interaction could cause a slight red-shift (shift to lower frequency) and broadening of the participating C-H stretching band, and a small blue-shift in the C=O or C-O-C stretching frequency. niscpr.res.inrsc.org Advanced techniques, such as variable-temperature FTIR or studies in different solvents, could help to probe these weak interactions.

The following tables summarize the expected key vibrational frequencies based on data from analogous compounds.

Interactive Data Table: Key Infrared (IR) Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Phenoxy |

| 2980-2800 | Strong | Aliphatic C-H Stretch (CH₃, CH₂) | Ethyl, Piperazine, Propanoyl |

| 1670-1630 | Strong | Amide C=O Stretch (νC=O) | Propanoyl-Piperazine |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch | Phenoxy |

| 1470-1430 | Medium | CH₂ Scissoring | Ethyl, Piperazine |

| 1250-1200 | Strong | Asymmetric C-O-C Stretch | Phenoxy |

| 1180-1150 | Medium | C-N Stretch | Piperazine |

| 770-730 | Strong | Aromatic C-H OOP Bend | Phenoxy |

| 720-680 | Strong | Aromatic C-H OOP Bend | Phenoxy |

Interactive Data Table: Key Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |

| 3100-3000 | Strong | Aromatic C-H Stretch | Phenoxy |

| 2980-2800 | Strong | Aliphatic C-H Stretch | Ethyl, Piperazine, Propanoyl |

| 1670-1630 | Weak | Amide C=O Stretch (νC=O) | Propanoyl-Piperazine |

| ~1600 | Very Strong | Aromatic Ring Stretch | Phenoxy |

| ~1000 | Strong | Aromatic Ring Breathing | Phenoxy |

| 850-800 | Medium | Piperazine Ring Breathing | Piperazine |

| 770-730 | Medium | Aromatic C-H OOP Bend | Phenoxy |

Computational and Theoretical Studies of 1 Ethyl 4 2 Phenoxypropanoyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.net These methods provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 1-ethyl-4-(2-phenoxypropanoyl)piperazine, DFT studies, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), can be performed to optimize the molecule's geometry and calculate its electronic properties. researchgate.netnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. dntb.gov.ua In studies of similar piperazine (B1678402) derivatives, these calculations have been used to correlate electronic parameters with biological activity. mdpi.com

The charge distribution within the this compound molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.netdntb.gov.ua This reveals the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. For instance, the nitrogen atoms of the piperazine ring and the oxygen atoms of the phenoxy and propanoyl groups are expected to be regions of negative charge, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Piperazine Derivatives from DFT Studies

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aryl Piperazine Derivative 1 | -5.5 | -1.2 | 4.3 |

| Aryl Piperazine Derivative 2 | -6.1 | -0.9 | 5.2 |

| Aryl Piperazine Derivative 3 | -5.8 | -1.5 | 4.3 |

Note: This table presents hypothetical data based on typical values found in DFT studies of various piperazine derivatives to illustrate the type of information generated.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red colors typically indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors denote regions of positive potential (electron-poor), susceptible to nucleophilic attack. dtic.mil

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen of the propanoyl group and the ether oxygen of the phenoxy group, as well as the nitrogen atoms of the piperazine ring. researchgate.netresearchgate.net These regions would be the most probable sites for interactions with protons or other electrophilic species. Conversely, the hydrogen atoms attached to the carbon framework would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as those with biological receptors. dtic.mil

Conformational Analysis and Energy Minimization Studies using Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Conformational analysis of this compound is essential to identify its most stable conformations and the energy barriers between them. nih.gov This can be achieved through a combination of molecular mechanics and quantum chemical methods. nih.gov

Molecular mechanics methods, using force fields like MMFF94, are often employed for an initial, rapid exploration of the conformational space. nih.gov This involves systematically rotating the rotatable bonds in the molecule, such as those connecting the piperazine ring to the ethyl and phenoxypropanoyl groups, to generate a wide range of possible conformations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical methods provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. researchgate.net

MD simulations can reveal the flexibility of the molecule, the accessible conformational space at a given temperature, and the transitions between different conformations. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. nih.gov

Furthermore, MD simulations can explicitly include solvent molecules, such as water, to study the interactions between this compound and its environment. nih.govresearchgate.net This allows for the investigation of solvation effects, including the formation and breaking of hydrogen bonds with water molecules, which can significantly influence the molecule's conformation and properties in solution. nih.govacs.org Studies on similar piperazine derivatives have used MD simulations to understand their behavior in aqueous solutions and their interactions with biological macromolecules. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

QSAR and QSPR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective molecules. openpharmaceuticalsciencesjournal.comscispace.comnih.gov

For this compound and its derivatives, QSAR studies would involve generating a dataset of structurally related compounds with measured biological activity. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. mdpi.comopenpharmaceuticalsciencesjournal.com

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. mdpi.comscispace.com A robust QSAR model can provide insights into the structural features that are important for the desired biological effect. nih.govnih.govnih.govresearchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

| Descriptor Type | Example Descriptors |

| Constitutional | Molecular Weight, Number of Oxygen Atoms (nO), Number of Double Bonds (nDB) openpharmaceuticalsciencesjournal.com |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Polarizability mdpi.com |

The insights gained from QSAR and other computational studies can be applied to the rational design of new derivatives of this compound. researchgate.netnih.gov Drug design strategies can be broadly categorized as ligand-based or structure-based.

In ligand-based drug design , the design of new molecules is guided by the knowledge of other molecules that bind to the biological target of interest. mdpi.com QSAR models are a prime example of a ligand-based approach. By understanding which structural and physicochemical properties are correlated with activity, medicinal chemists can propose modifications to the this compound scaffold that are predicted to enhance its potency or selectivity. mdpi.comthieme-connect.com For instance, if a QSAR model indicates that increasing the hydrophobicity of a particular region of the molecule is beneficial, derivatives with lipophilic substituents in that region can be synthesized and tested.

Structure-based drug design , on the other hand, relies on the three-dimensional structure of the biological target, which is typically a protein or nucleic acid. If the structure of the target is known, molecular docking simulations can be used to predict how this compound and its analogs bind to the active site. nih.gov These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information can then be used to design new derivatives with improved complementarity to the binding site, with the aim of increasing binding affinity and, consequently, biological activity. scispace.com The piperazine scaffold is often considered a "privileged structure" in drug design due to its favorable properties and its ability to be readily modified to interact with various biological targets. nih.govnih.gov

Prediction of Theoretical Activity Profiles and Molecular Descriptors

In the realm of modern drug discovery and development, computational and theoretical studies serve as a crucial initial step to forecast the potential of a new chemical entity. For novel compounds such as this compound, these in silico methods provide invaluable insights into their likely behavior in biological systems, guiding further experimental research. This section details the theoretical activity profiles and molecular descriptors that would be assessed for this compound using established computational models.

The prediction of a compound's pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), alongside its potential toxicity (T), is a cornerstone of these computational evaluations. Various online platforms and software, such as SwissADME and pkCSM, are frequently employed to calculate these parameters. researchgate.net These tools utilize a molecule's two-dimensional structure to estimate a wide array of physicochemical and pharmacokinetic properties.

A comprehensive in silico analysis for this compound would commence with the generation of its molecular structure, followed by the calculation of fundamental molecular descriptors. These descriptors are quantitative values that characterize the physical, chemical, and topological attributes of the molecule. Key descriptors include molecular weight, the logarithm of the partition coefficient (log P) which indicates lipophilicity, topological polar surface area (TPSA), the number of hydrogen bond donors and acceptors, and the count of rotatable bonds. These parameters are critical in determining a compound's "drug-likeness" and its potential for oral bioavailability.

For instance, a "bioavailability radar" can offer a rapid visual assessment of a molecule's suitability as a potential oral drug candidate by plotting six key physicochemical properties. researchgate.net The ideal ranges for these properties—lipophilicity, size, polarity, solubility, flexibility, and saturation—are represented as a hexagonal zone, and a compound's predicted values are plotted to see if they fall within this desired space.

Beyond these fundamental descriptors, more complex ADMET properties are predicted. These predictions are vital for identifying potential liabilities early in the drug discovery pipeline, thereby reducing the likelihood of late-stage failures. nih.gov Such predictive models can estimate properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Furthermore, potential cardiotoxicity, often assessed by predicting the blockage of the hERG (human Ether-à-go-go-Related Gene) channel, and other toxicological endpoints like mutagenicity and carcinogenicity are also evaluated.

The following tables illustrate the types of data that would be generated in a computational study of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Ideal Range |

|---|---|---|

| Molecular Weight ( g/mol ) | Value | < 500 |

| Log P (o/w) | Value | -0.7 to +5.0 |

| Topological Polar Surface Area (Ų) | Value | 20 to 130 |

| Hydrogen Bond Donors | Value | ≤ 5 |

| Hydrogen Bond Acceptors | Value | ≤ 10 |

Table 2: Predicted ADMET Profile of this compound

| Parameter | Prediction |

|---|---|

| Absorption | |

| Gastrointestinal Absorption | High/Low |

| Blood-Brain Barrier Permeant | Yes/No |

| P-glycoprotein Substrate | Yes/No |

| Distribution | |

| VDss (human) (log L/kg) | Value |

| Metabolism | |

| CYP1A2 Inhibitor | Yes/No |

| CYP2C19 Inhibitor | Yes/No |

| CYP2C9 Inhibitor | Yes/No |

| CYP2D6 Inhibitor | Yes/No |

| CYP3A4 Inhibitor | Yes/No |

| Excretion | |

| Total Clearance (log ml/min/kg) | Value |

| Toxicity | |

| hERG I Inhibitor | Yes/No |

| Hepatotoxicity | Yes/No |

| AMES Mutagenicity | Yes/No |

It is imperative to note that while these in silico predictions are highly valuable for prioritizing and guiding drug discovery efforts, they are theoretical in nature. The predicted activity profiles and molecular descriptors for this compound would require subsequent validation through in vitro and in vivo experimental studies to confirm the computational findings.

Pre Clinical Biochemical and Pharmacological Activity Profiling of 1 Ethyl 4 2 Phenoxypropanoyl Piperazine in Vitro and Non Human in Vivo

Investigation of Receptor Binding Affinities and Selectivity

No data is available on the affinity or selectivity of 1-ethyl-4-(2-phenoxypropanoyl)piperazine for any specific biological receptors.

Radioligand Binding Assays for Target Interaction

There are no published studies that have utilized radioligand binding assays to determine the interaction of this compound with any target.

Fluorescence Polarization and Other Biophysical Assays for Binding Kinetics

Information regarding the use of fluorescence polarization or other biophysical assays to determine the binding kinetics (such as Kd, kon, and koff) of this compound is not available in the public domain.

Enzyme Inhibition and Activation Studies

There is no specific information detailing the inhibitory or activatory effects of this compound on any enzymes. While related compounds are noted as PARP-1 inhibitors, the activity of this specific molecule has not been reported. googleapis.comgoogleapis.com

Kinetic Characterization of Enzyme Interactions (e.g., IC50, Ki determination)

No IC50 or Ki values for this compound against any enzyme target have been published.

Mechanistic Studies of Enzyme Modulation (e.g., competitive, non-competitive)

There are no mechanistic studies available that describe the mode of enzyme modulation (e.g., competitive, non-competitive, or allosteric) for this compound.

Cellular Assays and Signaling Pathway Modulation (as research tools for mechanistic understanding)

No research has been published describing the use of this compound in cellular assays or its effects on any cellular signaling pathways.

Cell-Based Reporter Gene Assays for Pathway Activation/Inhibition

Cell-based reporter gene assays are instrumental in the high-throughput screening of compounds to identify their modulatory effects on specific cellular pathways. nih.govnih.gov For a compound like this compound, these assays would be crucial in determining its potential as an activator or inhibitor of nuclear receptors or key signaling pathways. For instance, cell lines such as HEK293 or HepG2, which are commonly used in toxicology and pharmacology studies, can be engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a specific response element. nih.govnih.gov

Given the structural similarities of the phenoxy-acyl moiety to certain classes of anti-inflammatory and neuroactive compounds, it would be pertinent to screen this compound against a panel of reporter assays. This panel would likely include assays for pathways implicated in inflammation and neurological function, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, various nuclear hormone receptors, and pathways related to cellular stress responses. The results from such assays would provide initial insights into the compound's mechanism of action at the molecular level.

Table 1: Hypothetical Reporter Gene Assay Panel for this compound

| Pathway | Reporter Gene | Cell Line | Potential Application |

|---|---|---|---|

| NF-κB Pathway | Luciferase | HEK293 | Anti-inflammatory activity |

| Estrogen Receptor (ERα) | β-lactamase | MCF7-VM7Luc4E2 | Endocrine disruption potential |

| Glucocorticoid Receptor (GR) | β-lactamase | HEK293T | Anti-inflammatory/immunosuppressive activity |

| Oxidative Stress Response (Nrf2/ARE) | Luciferase | AREc32 | Cellular stress response |

Intracellular Calcium Flux Studies and Ion Channel Modulation

The piperazine (B1678402) moiety is a common scaffold in compounds targeting ion channels and G-protein coupled receptors (GPCRs), which can influence intracellular calcium levels. Studies on other piperazine derivatives have demonstrated their ability to modulate neuronal store-operated calcium entry (nSOCE) through channels like TRPC6, which is significant in the context of neurodegenerative diseases. nih.gov Therefore, it is plausible that this compound could modulate intracellular calcium flux.

To investigate this, in vitro studies using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) in relevant cell lines (e.g., primary neurons, neuroblastoma cells, or recombinant cell lines expressing specific ion channels) would be conducted. These studies would assess the compound's ability to either directly open or close calcium channels or to modulate the activity of receptors that trigger intracellular calcium release from the endoplasmic reticulum or influx from the extracellular space. Any observed activity could point towards potential effects on neurotransmission, muscle contraction, or other calcium-dependent cellular processes.

Investigation of Specific Intracellular Signaling Pathways (e.g., MAPK, Akt, NF-κB)

Many biologically active compounds exert their effects by modulating key intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and NF-κB pathways. These pathways are central to cellular processes including inflammation, cell growth, and survival.

MAPK and NF-κB Pathways: The NF-κB and MAPK signaling pathways are often activated by inflammatory stimuli and contribute to the production of pro-inflammatory mediators. nih.gov Given that some phenoxy acetic acid derivatives have shown anti-inflammatory properties by inhibiting these pathways, it is hypothesized that this compound may exhibit similar activity. mdpi.com Studies on related compounds have shown that they can suppress the phosphorylation of MAPK proteins (like p38 and JNK) and inhibit the translocation of the NF-κB p65 subunit to the nucleus. nih.gov

Akt Signaling Pathway: The Akt pathway is crucial for promoting cell survival and growth. Some piperazine derivatives have been shown to influence this pathway. nih.gov Investigation into the effect of this compound on the phosphorylation status of Akt would reveal its potential impact on cell survival and metabolism.

These investigations would typically involve treating cultured cells with the compound and then analyzing the phosphorylation state and total protein levels of key signaling molecules using techniques like Western blotting or ELISA.

In Vitro Cytotoxicity and Cell Viability Studies

In vitro cytotoxicity assays are essential for determining the concentration range at which a compound can be used as a research tool without causing overt cellular damage, thereby ensuring that observed pharmacological effects are not merely a consequence of toxicity. nih.gov A number of piperazine amide derivatives have been evaluated for their cytotoxic potential against various human cancer cell lines, including leukemia, breast, and prostate cancer lines. nih.govresearchgate.netijpsr.comdrugsandalcohol.ie

For instance, a series of novel N-ethyl-piperazinyl amides of oleanonic and ursonic acids demonstrated significant cytotoxic effects, with some compounds showing GI50 (50% growth inhibition) values in the submicromolar range. nih.gov Another study on piperazine amides reported IC50 values against the MDA-MB-231 breast cancer cell line of 11.3 µM. ijpsr.com Conversely, some piperazine amides have shown low cytotoxicity to mammalian fibroblast cells, indicating a degree of selectivity. nih.govresearchgate.net

The cytotoxicity of this compound would be assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay on a panel of both cancerous and non-cancerous cell lines to establish its selectivity.

Table 2: Representative Cytotoxicity Data for Structurally Related Piperazine Amides

| Compound Type | Cell Line | Activity Metric | Observed Value (µM) | Reference |

|---|---|---|---|---|

| N-ethyl-piperazinyl amide of oleanonic acid derivative | Various Cancer Lines | GI50 | 0.70 - 0.99 | nih.gov |

| 4-(benzo nih.govresearchgate.netdioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 (Breast Cancer) | IC50 | 11.3 | ijpsr.com |

| Piperazine amide derivatives | NCTC Fibroblasts | CC50 | > 200 | nih.govresearchgate.net |

| Piperazine amide of betulinic acid | T-lymphoblastic leukemia | IC50 | 0.7 - 7.8 | nih.gov |

In Vivo Pharmacological Studies in Non-Human Animal Models

In vivo studies in non-human animal models are critical for understanding the integrated physiological effects of a compound and for providing a bridge between in vitro activity and potential therapeutic application.

The piperazine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, with many derivatives exhibiting a range of neuropharmacological activities. researchgate.netsilae.it Depending on the substituents, piperazine derivatives can act as stimulants, hallucinogens, anxiolytics, or antidepressants. nih.gov For example, some N-substituted piperazines have been shown to induce stimulant-like effects by increasing locomotor activity in mice, while others have demonstrated anxiolytic-like activity in the elevated plus-maze test. nih.govnih.gov The anxiolytic and antidepressant-like activities of some piperazine derivatives are thought to be mediated through the serotonergic and GABAergic systems. nih.govbenthamdirect.com Acyl piperazines, a related class, are known to be µ-opioid receptor agonists with the potential to penetrate the central nervous system. service.gov.ukservice.gov.uk

Given this background, this compound would likely be evaluated in a battery of behavioral tests in rodents to characterize its CNS profile.

Table 3: Potential Behavioral Neuroscience Models for this compound

| Behavioral Model | Potential Effect to be Measured | Relevance |

|---|---|---|

| Open Field Test | Locomotor activity, anxiety-like behavior | General CNS stimulant or depressant effects |

| Elevated Plus Maze | Anxiolytic or anxiogenic effects | Anxiety disorders |

| Forced Swim Test | Antidepressant-like activity | Depressive disorders |

| Hot Plate Test | Analgesic effects (central) | Pain modulation |

The phenoxy-acyl group is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds. nih.gov Derivatives of phenoxy acetic acid have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. mdpi.comresearchgate.netnih.gov In vivo studies using the carrageenan-induced paw edema model in rats are standard for evaluating the anti-inflammatory potential of new compounds. nih.govmdpi.com In this model, a reduction in paw swelling after administration of the test compound indicates anti-inflammatory activity. For example, a phenoxy acetic acid derivative demonstrated a 63.35% inhibition of paw thickness in this model. mdpi.com

Therefore, this compound would be a strong candidate for evaluation in such models to determine if its structural features translate to anti-inflammatory or analgesic effects in a whole-organism context.

Receptor Occupancy Studies in Animal Brains using Imaging Techniques

Extensive searches of publicly available scientific literature and clinical trial databases have not yielded specific data on receptor occupancy studies in animal brains for the compound this compound using imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

While the broader class of piperazine derivatives has been investigated extensively for their interactions with various central nervous system receptors, and many have been developed as imaging agents, research focusing specifically on the in vivo receptor binding and brain occupancy of this compound is not currently published. nih.govnih.govnih.govnih.gov

Methodologies for such studies typically involve synthesizing a radiolabeled version of the compound of interest (e.g., with Carbon-11 or Fluorine-18 for PET) and administering it to animal models. nih.govnih.gov PET or SPECT imaging would then be used to visualize and quantify the compound's distribution in the brain. To determine receptor occupancy, researchers would conduct baseline scans and then repeat the imaging after administering a blocking agent—an unlabeled drug known to bind to the target receptor. The displacement of the radiolabeled compound by the blocking agent allows for the calculation of specific binding and receptor occupancy in various brain regions. nih.govnih.govnih.gov

Although this is a standard approach in neuropharmacology for characterizing novel compounds, the specific application of these techniques to this compound has not been documented in available sources. Therefore, no data tables or detailed research findings on its receptor occupancy in animal brains can be provided at this time.

Structure Activity Relationship Sar Studies of 1 Ethyl 4 2 Phenoxypropanoyl Piperazine Derivatives

Impact of Substituents on the Phenoxy Group on Biological Activity

Substituents on the terminal phenoxy group of piperazine (B1678402) derivatives can dramatically alter their pharmacological profile, including receptor affinity, selectivity, and functional activity. The electronic and steric properties of these substituents are critical in defining the interaction with biological targets.

Research on a series of N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives has demonstrated that substitutions on the phenoxy ring are pivotal for their activity on the central nervous system. nih.gov For instance, the introduction of methyl groups at the 2, 4, and 6 positions of the phenoxy ring in compounds like 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine resulted in significant anxiolytic and anticonvulsant activities. nih.gov This suggests that the steric bulk and increased lipophilicity provided by the methyl groups may enhance binding to specific receptors, such as the 5-HT1A and α1-adrenergic receptors, where this compound showed high affinity. nih.gov

In a different class of arylpiperazine derivatives, substitutions on the phenyl ring attached to the piperazine core were also shown to be crucial. For example, in a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, the nature of the substituent on the phenylpiperazine moiety influenced their anxiolytic and skeletal muscle relaxant activities. nih.gov

The following table summarizes the impact of phenoxy group substitutions on the biological activity of selected piperazine derivatives.

| Compound ID | Phenoxy Ring Substitution | Observed Biological Activity | Receptor Affinity (Ki, nM) |

| 1 | 2,4,6-trimethyl | Anxiolytic, Anticonvulsant nih.gov | 5-HT1A: 5, α1: 15, D2: 189 nih.gov |

| 2 | Unsubstituted | Varied CNS activities | Not specified |

| 3 | 4-fluoro | Serotonin-selective reuptake inhibition researchgate.net | SERT IC50: 1.45 µM researchgate.net |

These findings underscore the principle that modifying the electronic landscape and topography of the phenoxy ring is a key strategy in the rational design of piperazine-based therapeutic agents.

Role of Piperazine Ring Modifications on Binding and Efficacy

The piperazine ring itself is a common scaffold in many biologically active compounds due to its favorable physicochemical properties, including its ability to improve solubility and oral bioavailability. nih.gov Modifications to this central ring, either by substitution on the second nitrogen atom or by altering the ring's conformation, are critical determinants of binding and efficacy.

In the context of dopamine (B1211576) transporter (DAT) inhibitors, replacing the piperazine ring in GBR 12909 analogues with a more flexible N,N'-dimethylpropyldiamine moiety led to a shift in selectivity towards the norepinephrine (B1679862) (NE) transporter. nih.gov Conversely, introducing rigidity by incorporating a carbonyl group adjacent to the piperazine nitrogen was detrimental to activity. nih.gov This highlights a delicate balance between conformational flexibility and pre-organization for optimal receptor interaction.

Furthermore, the nature of the substituent on the N4-nitrogen of the piperazine ring is a major determinant of activity. In a series of arylpiperazine derivatives with cytotoxic activity, replacing a phenylpiperazine with a benzylpiperazine resulted in a significant decrease in activity against certain cancer cell lines. mdpi.com The introduction of a pyrimidinyl group at this position was found to be beneficial for anticancer activity. mdpi.com

The table below illustrates how modifications to the piperazine ring and its N4-substituent affect biological outcomes.

| Modification | Resulting Biological Effect | Reference |

| Replacement with N,N'-dimethylpropyldiamine | Enhanced selectivity for norepinephrine transporter | nih.gov |

| Introduction of a carbonyl group | Reduced transporter affinity | nih.gov |

| N4-benzyl instead of N4-phenyl | Decreased cytotoxic activity in DU145 cells | mdpi.com |

| N4-pyrimidinyl introduction | Beneficial for anti-cancer activity | mdpi.com |

These examples demonstrate that the piperazine ring is not merely a linker but an active pharmacophoric element whose modifications can fine-tune the selectivity and potency of the molecule.

Influence of the Propanoyl Linker and Stereochemistry on Biological Activity

The linker connecting the phenoxy and piperazine moieties, in this case, a propanoyl group, plays a significant role in determining the spatial orientation of these two key pharmacophores. The length, rigidity, and stereochemistry of this linker are critical for proper alignment within the binding pocket of a biological target.

In a series of N-(phenoxyalkyl)piperazine derivatives, the length of the alkyl chain influenced the type of CNS activity observed. For instance, a propyl linker in 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine was associated with anxiolytic, anticonvulsant, and antiallodynic activities. nih.gov

Stereochemistry is another crucial factor, as biological systems are chiral environments. For the 2-phenoxypropanoyl linker, the chiral center at the C2 position of the propanoyl group can lead to stereoisomers with potentially different biological activities and metabolic profiles. While specific studies on the stereochemistry of 1-ethyl-4-(2-phenoxypropanoyl)piperazine were not found, research on other chiral piperazine derivatives has shown that enantiomers can exhibit different affinities and efficacies. For example, in a study of antimycobacterial agents, the different stereoisomers of N-arylpiperazine derivatives showed varying levels of activity and cytotoxicity. mdpi.com

The importance of the linker is also highlighted in studies of other piperazine-containing compounds. For example, the introduction of an amide group into the linker of dopamine transporter inhibitors was tolerated, but its position was critical for maintaining affinity. nih.gov

| Linker/Stereochemistry Feature | Impact on Biological Activity | Reference |

| Propyl linker | Anxiolytic, anticonvulsant, and antiallodynic activities | nih.gov |

| Chiral center at C2 of propanoyl | Potential for stereoselective biological activity | General principle |

| Amide group in linker | Position critical for maintaining dopamine transporter affinity | nih.gov |

Development of SAR Models and Predictive Relationships for Future Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the chemical structure of compounds with their biological activity. These models can guide the design of new, more potent, and selective analogs.

For various classes of piperazine derivatives, QSAR studies have been successfully employed. For instance, 2D-QSAR models have been developed for piperazine-based ligands targeting the Sigma-2 receptor, using conformation-independent descriptors to screen large databases for potential hits. nih.gov These models rely on descriptors that capture the physicochemical properties of the molecules, such as hydrophobicity, electronic effects, and steric parameters.

In the development of anti-diabetic agents, QSAR models for N-arylsulfonyl-N-2-pyridinyl-piperazine analogs were created using multiple linear regression (MLR), partial least squares (PLS), and artificial neural network (ANN) approaches. google.com These models provided insights into which descriptors, and by extension which structural features, are most important for the observed biological activity. google.com

While a specific QSAR model for this compound derivatives was not identified in the public domain, the principles from existing models for related structures can be applied. Key descriptors likely to be important for the biological activity of this class of compounds would include:

Topological descriptors: Describing the atomic connectivity and shape of the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are crucial for receptor interactions.

Hydrophobic descriptors: Like logP, which influences membrane permeability and binding to hydrophobic pockets.

The development of a robust QSAR model for this compound derivatives would require a dataset of analogs with experimentally determined biological activities. Such a model would be invaluable for predicting the activity of virtual compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new drug candidates.

Metabolic Stability and Biotransformation Studies in Vitro

Microsomal Stability Assays of 1-ethyl-4-(2-phenoxypropanoyl)piperazine

Microsomal stability assays are a fundamental component of in vitro drug metabolism studies, designed to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in liver microsomes. These assays are crucial in early drug discovery to predict the hepatic clearance of a new chemical entity.

While specific data for this compound is not available, a typical microsomal stability assay would involve incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of the cofactor NADPH to initiate enzymatic reactions. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The results from such an assay would be used to determine key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). These values help in classifying the compound's metabolic stability, which can range from highly stable to rapidly metabolized. For arylpiperazine derivatives, metabolic stability can vary significantly based on the substituents on the piperazine (B1678402) and aryl rings. For instance, a study on a series of arylpiperazine derivatives showed that the metabolic half-life in human liver microsomes ranged from approximately 2.76 to 9.32 minutes, highlighting the impact of structural modifications on metabolic stability.

Table 1: Representative Data from a Microsomal Stability Assay for a Generic Piperazine Derivative

| Parameter | Value |

| Test Compound Concentration | 1 µM |

| Microsomal Protein Concentration | 0.5 mg/mL |

| Incubation Time Points | 0, 5, 15, 30, 45 min |

| In Vitro Half-life (t½) | Hypothetical Value |

| Intrinsic Clearance (CLint) | Hypothetical Value |

Identification and Characterization of In Vitro Metabolites (using advanced analytical techniques)

Following the determination of metabolic stability, the next step involves identifying the structures of the metabolites formed during the in vitro assay. This is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-QTOF-MS/MS. This technique allows for the detection of metabolites and the characterization of their structures based on their mass-to-charge ratio and fragmentation patterns.

For a compound like this compound, several potential sites of metabolism exist. Advanced analytical techniques would be employed to pinpoint the exact structural modifications. For other piperazine-containing compounds, common metabolic transformations include hydroxylation of the aromatic rings, oxidation of the piperazine ring, and N-dealkylation. For example, a study on the anticancer molecule IMID-2, a piperazine derivative, identified eight metabolites in vitro using UPLC-QTOF-MS/MS. researchgate.net These included products of N-oxidation, hydroxylation, and dealkylation.

Table 2: Potential In Vitro Metabolites of this compound

| Putative Metabolite | Biotransformation | Analytical Technique for Confirmation |

| Hydroxylated phenoxy derivative | Aromatic hydroxylation | LC-HRMS |

| Hydroxylated piperazine derivative | Aliphatic hydroxylation | LC-HRMS |

| N-deethylated piperazine derivative | N-dealkylation | LC-HRMS |

| Piperazine ring-opened derivative | Oxidative cleavage | LC-HRMS |

| Glucuronide conjugate | Glucuronidation (Phase II) | LC-HRMS |

Elucidation of Metabolic Pathways In Vitro (e.g., Phase I and Phase II biotransformations)

The identification of metabolites allows for the elucidation of the compound's metabolic pathways. Drug metabolism is generally divided into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Biotransformations:

For this compound, Phase I metabolism would likely be initiated by CYP450 enzymes. Based on studies of similar structures, the following pathways are plausible:

Oxidation: This is a common metabolic route. Hydroxylation could occur on the phenoxy ring or the aliphatic carbons of the propanoyl or ethyl groups. The piperazine ring itself is also susceptible to oxidation.

N-dealkylation: The ethyl group attached to the piperazine nitrogen is a likely site for enzymatic removal, leading to the formation of a secondary amine. Studies on various arylpiperazine derivatives have shown that CYP3A4-dependent N-dealkylation is a major metabolic pathway.

Phase II Biotransformations:

If Phase I metabolism introduces or exposes a functional group like a hydroxyl group, the metabolite can then undergo Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety to the metabolite. For instance, studies on the piperazine-based anticancer molecule IMID-2 have shown that glucuronidation plays a significant role in the formation of its Phase II metabolites. researchgate.net

Analytical Method Development for 1 Ethyl 4 2 Phenoxypropanoyl Piperazine in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

HPLC is a primary technique for assessing the purity and determining the concentration of "1-ethyl-4-(2-phenoxypropanoyl)piperazine" due to its high resolution, reproducibility, and versatility. A typical method involves a reversed-phase approach, where the compound is separated on a nonpolar stationary phase.

Method development focuses on optimizing several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring it is well-separated from any impurities or degradation products. These parameters include the selection of the stationary phase (e.g., C18 or C8 columns), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the column temperature. UV detection is commonly employed for quantification, with the detection wavelength selected based on the compound's maximum absorbance.

Validation is performed according to established guidelines to ensure the method is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives or Specific Fragments

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility due to its molecular weight and polarity, GC-MS can be employed for the identification of volatile impurities or for specific applications where derivatization is feasible to increase volatility.

In a typical GC-MS analysis, the compound would be introduced into a heated injection port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron impact) and fragments them into a unique pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification.